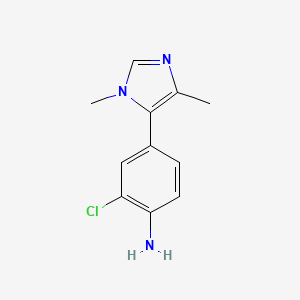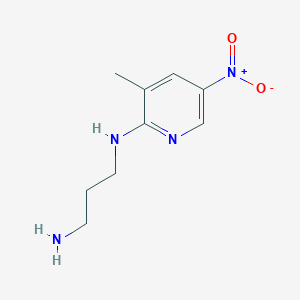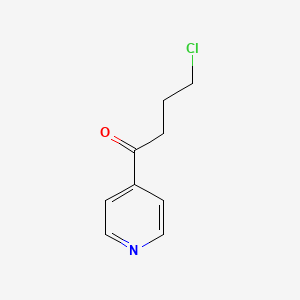
4-Chloro-1-(4-pyridinyl)-1-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-(4-pyridinyl)-1-butanone is an organic compound that belongs to the class of pyridyl ketones It is characterized by a pyridine ring substituted with a chloropropyl group and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(4-pyridinyl)-1-butanone typically involves the reaction of 4-pyridylketone with 3-chloropropyl halides under basic conditions. One common method involves the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1-(4-pyridinyl)-1-butanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom in the chloropropyl group.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-(4-pyridinyl)-1-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of materials with specific chemical properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 4-Chloro-1-(4-pyridinyl)-1-butanone involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological molecules, while the chloropropyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromopropyl-4-pyridylketone: Similar structure but with a bromine atom instead of chlorine.
3-Fluoropropyl-4-pyridylketone: Similar structure but with a fluorine atom instead of chlorine.
4-Pyridylketone: Lacks the chloropropyl group.
Uniqueness
4-Chloro-1-(4-pyridinyl)-1-butanone is unique due to the presence of the chloropropyl group, which imparts specific reactivity and properties. The chlorine atom can be readily substituted, making it a versatile intermediate for further chemical modifications .
Eigenschaften
Molekularformel |
C9H10ClNO |
|---|---|
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
4-chloro-1-pyridin-4-ylbutan-1-one |
InChI |
InChI=1S/C9H10ClNO/c10-5-1-2-9(12)8-3-6-11-7-4-8/h3-4,6-7H,1-2,5H2 |
InChI-Schlüssel |
DUNPXWOFDQPIRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C(=O)CCCCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

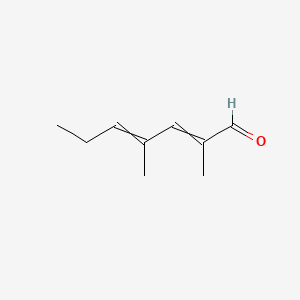
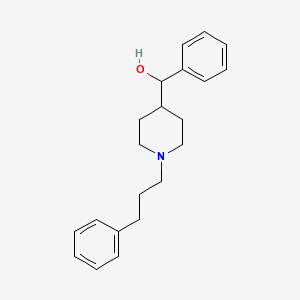
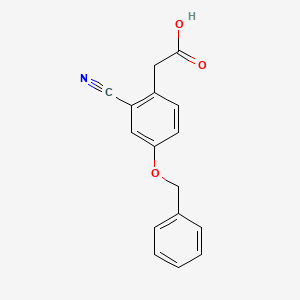
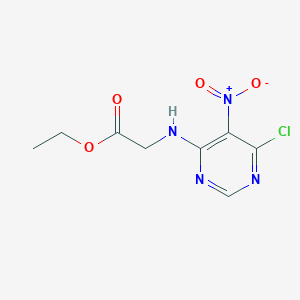
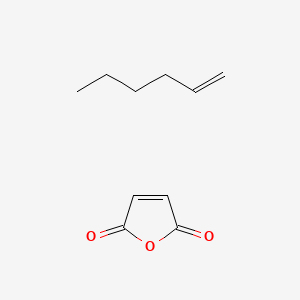
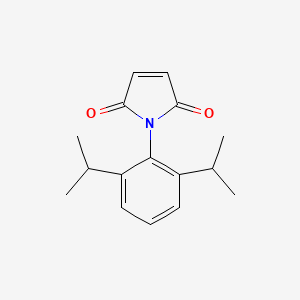
![3-[(1S)-1-(3,5-difluorophenyl)-2-fluoro-2-methylpropyl]azetidine](/img/structure/B8588599.png)
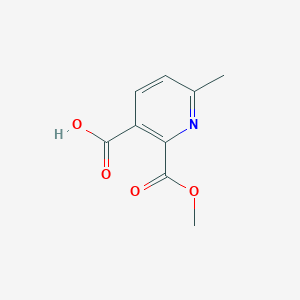
![2-[alpha-Hydroxy-4-(7-p-tolyl-2,3-dihydro-1-benzoxepin-4-ylcarbonylamino)benzyl]pyridine 1-oxide](/img/structure/B8588616.png)
![1-Piperazinecarboxylic acid, 4-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B8588623.png)
![1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine](/img/structure/B8588637.png)
